1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone
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Overview
Description
This compound is a complex organic molecule that contains a biphenyl group, a propanone group, and a 3-chloro-4-fluoroaniline group . It’s used as a building block in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting from readily available materials . The exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The biphenyl group provides a rigid, planar structure, while the 3-chloro-4-fluoroaniline group introduces a halogenated aromatic ring . The propanone group is a carbonyl-containing moiety that can participate in various chemical reactions .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, it can be used as a starting material in the synthesis of other complex organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the halogenated aromatic ring could influence its reactivity, solubility, and other properties .Scientific Research Applications
Asymmetric Synthesis
The asymmetric synthesis of derivatives related to 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone has been explored for producing chiral intermediates with high enantioselectivity. For instance, Choi et al. (2010) described the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, showcasing the enzyme's potential in generating chiral compounds with applications in antidepressant drug synthesis Choi et al., 2010.
Spectroscopic Properties
The study of spectral properties of novel fluorophores, including derivatives similar to the target compound, has been conducted to understand their behavior in different media. Danko et al. (2012) investigated Y-shaped fluorophores' absorption and fluorescence spectra, contributing to the development of materials with potential applications in optics and electronics Danko et al., 2012.
Chemical Synthesis and Potential Applications
Research on synthesizing various derivatives of 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone has indicated their potential in pharmacological and material science applications. Bin (2010) reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, highlighting the methodological advantages such as high yield and mild reaction conditions Tan Bin, 2010.
Antidepressive Activity
The synthesis and evaluation of derivatives for their antidepressive activities have been explored. Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and tested its antidepressant activities, indicating the compound's potential for further investigation Tao Yuan, 2012.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO/c22-19-14-18(10-11-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,24H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMVXWVCHPXNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone |
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